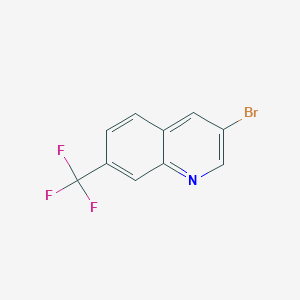

3-Bromo-7-(trifluoromethyl)quinoline

Descripción general

Descripción

3-Bromo-7-(trifluoromethyl)quinoline: is an organic compound with the molecular formula C10H5BrF3N . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of bromine and trifluoromethyl groups in the quinoline ring imparts unique chemical properties to this compound, making it valuable in various scientific research and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Bromo-7-(trifluoromethyl)quinoline involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a boron reagent and a palladium catalyst to form carbon-carbon bonds. The reaction conditions are generally mild and functional group tolerant .

Industrial Production Methods: Industrial production of this compound often involves large-scale cross-coupling reactions . These reactions are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 3-Bromo-7-(trifluoromethyl)quinoline can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring.

Cross-Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted quinolines can be formed.

Oxidation Products: Oxidized derivatives of quinoline.

Reduction Products: Reduced forms of quinoline.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that 3-Bromo-7-(trifluoromethyl)quinoline exhibits cytotoxic effects against several cancer cell lines. For instance, studies have shown its effectiveness in inhibiting the growth of breast cancer and leukemia cells, making it a potential candidate for developing new anticancer therapies .

Antibacterial and Antiviral Properties

The compound has also been investigated for its antibacterial and antiviral properties. Its ability to interact with bacterial enzymes and viral proteins suggests potential applications in treating infectious diseases. Preliminary studies indicate that it may inhibit the growth of certain bacterial strains resistant to conventional antibiotics .

Enzyme Inhibition

this compound has been identified as an inhibitor of specific cytochrome P450 enzymes, which play a significant role in drug metabolism. This property could be leveraged to enhance the efficacy of existing drugs by modulating their metabolic pathways .

Materials Science

Fluorescent Probes

Due to its unique structural features, this compound can serve as a fluorescent probe in various applications, including bioimaging and sensing technologies. Its ability to emit fluorescence upon excitation makes it suitable for tracking biological processes in real-time .

Polymeric Composites

In materials science, this compound can be incorporated into polymeric composites to enhance their chemical resistance and thermal stability. Research has shown that polymers doped with fluorinated quinolines exhibit improved mechanical properties, making them ideal for use in demanding environments .

Analytical Chemistry

Chromatographic Techniques

The compound is utilized in analytical chemistry for its ability to act as a standard or reference material in chromatographic methods such as HPLC (High-Performance Liquid Chromatography). Its distinct chemical profile allows for accurate quantification and analysis of other compounds in complex mixtures .

Spectroscopic Studies

this compound is also employed in spectroscopic studies, including NMR (Nuclear Magnetic Resonance) and mass spectrometry. These techniques help elucidate its structural characteristics and interactions with other molecules, providing insights into its reactivity and potential applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Investigated the cytotoxic effects on various cancer cell lines | Demonstrated significant inhibition of growth in breast cancer cells |

| Antibacterial Properties Assessment | Evaluated against resistant bacterial strains | Showed promising results in inhibiting bacterial growth |

| Fluorescent Probes Development | Explored applications in bioimaging | Confirmed effective fluorescence emission under specific conditions |

Mecanismo De Acción

The mechanism of action of 3-Bromo-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors. This interaction can modulate biological pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparación Con Compuestos Similares

3-Bromoquinoline: Lacks the trifluoromethyl group, resulting in different chemical properties.

7-(Trifluoromethyl)quinoline: Lacks the bromine atom, affecting its reactivity and applications.

Fluoroquinolines: A broader class of compounds with varying substitutions on the quinoline ring.

Uniqueness: 3-Bromo-7-(trifluoromethyl)quinoline is unique due to the simultaneous presence of bromine and trifluoromethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in diverse research and industrial applications .

Actividad Biológica

3-Bromo-7-(trifluoromethyl)quinoline is a derivative of the quinoline family, which has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, and antiviral activities. The following sections delve into the biological activity of this compound, supported by research findings, case studies, and data tables.

The molecular formula for this compound is . The presence of the trifluoromethyl group () significantly influences its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 273.06 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water partition coefficient) | Not available |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of trifluoromethylated quinolines. For instance, a study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics like chloramphenicol .

Case Study: Antibacterial Evaluation

In a comparative study, a series of trifluoromethyl-substituted quinolones were synthesized and tested. Compound 19c, which shares structural similarities with this compound, showed an MIC of 50 µg/mL against S. aureus, indicating potent antibacterial properties . Molecular docking studies suggested that these compounds interact effectively with the DNA gyrase enzyme, crucial for bacterial DNA replication.

Anticancer Activity

Quinoline derivatives have been extensively researched for their anticancer properties. A study indicated that certain substituted quinolines exhibit cytotoxic effects on various cancer cell lines. Specifically, compounds with a similar structure to this compound demonstrated significant inhibition of cell proliferation in Rhabdomyosarcoma cell lines .

Table 2: Anticancer Activity Overview

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Rhabdomyosarcoma (RD cells) | 25 |

| Quinoline analog A | HepG2 | 30 |

| Quinoline analog B | MCF-7 | 20 |

Antiviral Activity

The antiviral potential of quinoline derivatives has also been explored. In particular, a recent study found that certain analogs exhibited potent antiviral activity against enterovirus D68 (EV-D68), which is known for causing respiratory infections. The structure optimization of these compounds indicated that the trifluoromethyl group enhances their efficacy against viral targets .

Propiedades

IUPAC Name |

3-bromo-7-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-8-3-6-1-2-7(10(12,13)14)4-9(6)15-5-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVRXDNEVZSQKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.